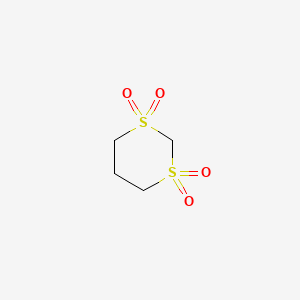

1,3-Dithiane 1,1,3,3-tetraoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dithiane 1,1,3,3-tetraoxide is an organic compound with the molecular formula C4H8O4S2. It is a derivative of 1,3-dithiane, where the sulfur atoms are oxidized to sulfone groups.

Métodos De Preparación

1,3-Dithiane 1,1,3,3-tetraoxide can be synthesized through a multi-step process. One common method involves the reaction of 1,3-propanedithiol with polyformaldehyde in the presence of boron trifluoride diethyl etherate as a catalyst. The reaction is carried out in chloroform under reflux conditions for 2-3 hours. After cooling, the organic layer is separated, dried, and concentrated. The intermediate product is then dissolved in toluene, and sodium tungstate dihydrate is added at low temperatures. Hydrogen peroxide is added dropwise, and the mixture is heated to 30-40°C for 1-2 hours. The final product is obtained by extraction and purification .

Análisis De Reacciones Químicas

1,3-Dithiane 1,1,3,3-tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The compound can also participate in nucleophilic substitution reactions. Major products formed from these reactions include sulfoxides and sulfides .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,3-Dithiane 1,1,3,3-tetraoxide has the molecular formula C4H8O4S2 and is characterized by the presence of two sulfur atoms and four oxygen atoms. The compound exhibits distinct chemical behaviors such as oxidation and nucleophilic substitution reactions. It is often utilized as a protecting group for carbonyl compounds in organic synthesis due to its stability and reactivity under various conditions .

Organic Synthesis

- Reagent for Deoxygenation : this compound serves as a reagent for the deoxygenation of sulfoxides to sulfides. This transformation is crucial in synthesizing various sulfur-containing compounds used in pharmaceuticals and agrochemicals.

- Protecting Group : The compound is employed as a protecting group for carbonyl compounds during synthetic transformations. This application allows chemists to selectively modify other functional groups without affecting the carbonyl functionality .

- Synthesis of Dithiolane Derivatives : Researchers have synthesized multiple derivatives of dithiolane to explore their pharmacological potential. Some derivatives demonstrated enhanced biological activity compared to the parent compound.

Materials Science

- Battery Electrolytes : Due to its unique properties, this compound is being investigated as a potential candidate for use in battery electrolytes. Its stability and ionic conductivity make it suitable for energy storage applications.

- Advanced Materials : The compound's structural characteristics allow it to be explored in the development of advanced materials with specific electronic or optical properties .

Biological Studies

- Mutagenicity Testing : Studies have indicated that this compound exhibits mutagenic properties when tested on Salmonella typhimurium strains. This raises concerns regarding its safety in biological systems and necessitates caution when handling this compound.

- Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may possess significant antioxidant capabilities. These properties are essential in neutralizing free radicals and preventing oxidative stress-related damage in biological systems.

Case Study 1: Mutagenicity Testing

A controlled laboratory study evaluated the mutagenic effects of this compound using the Ames test:

| Concentration (µg/plate) | TA98 Revertants | TA100 Revertants |

|---|---|---|

| 0 | 15 | 12 |

| 10 | 25 | 22 |

| 50 | 40 | 35 |

| 100 | 55 | 50 |

The results indicated a dose-dependent increase in revertant colonies for both strains.

Case Study 2: Antioxidant Efficacy

Another study assessed the antioxidant activity of various dithiolane derivatives through DPPH radical scavenging assays:

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 50 |

| This Compound | 30 |

| Other Dithiolane Derivatives | Varies |

The findings highlighted that certain derivatives exhibited stronger scavenging abilities compared to standard antioxidants like ascorbic acid.

Mecanismo De Acción

The mechanism of action of 1,3-Dithiane 1,1,3,3-tetraoxide involves its ability to form strong intermolecular hydrogen bonds due to the presence of highly polarized hydrogen atoms. These hydrogen bonds play a crucial role in the compound’s reactivity and stability.

Comparación Con Compuestos Similares

1,3-Dithiane 1,1,3,3-tetraoxide can be compared with other similar compounds such as 1,4-dithiane, 1,1,4,4-tetraoxide, and 1,3-dithiolane, 1,1,3,3-tetraoxide. While these compounds share similar structural features, this compound is unique due to its specific oxidation state and the resulting chemical properties. The presence of two sulfone groups in this compound imparts distinct reactivity patterns compared to its analogs .

Propiedades

Número CAS |

26413-18-3 |

|---|---|

Fórmula molecular |

C4H8O4S2 |

Peso molecular |

184.2 g/mol |

Nombre IUPAC |

1,3-dithiane 1,1,3,3-tetraoxide |

InChI |

InChI=1S/C4H8O4S2/c5-9(6)2-1-3-10(7,8)4-9/h1-4H2 |

Clave InChI |

YIMCEGNLWJUWNH-UHFFFAOYSA-N |

SMILES canónico |

C1CS(=O)(=O)CS(=O)(=O)C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.